molecular formula C12H12N2O B3045777 5-Methoxy-2-(pyridin-2-yl)aniline CAS No. 113623-78-2

5-Methoxy-2-(pyridin-2-yl)aniline

Cat. No. B3045777
CAS RN: 113623-78-2
M. Wt: 200.24 g/mol
InChI Key: SWMAKLDZAZLKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(pyridin-2-yl)aniline is a chemical compound with the molecular formula C12H12N2O . It is used as a building block in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to this compound, has been reported . The synthesis involves a Diels–Alder reaction between key intermediates, followed by a reaction with hydrogen at room temperature . Another method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline group with a methoxy substituent . The exact structural details can be obtained from resources like ChemicalBook .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in resources like ChemicalBook . For instance, the melting point of a similar compound, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, is reported to be 214–215 °C .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds, which are structurally similar to 5-Methoxy-2-(pyridin-2-yl)aniline, is often associated with the inhibition of prostaglandin E2 generated by COX enzymes .

properties

IUPAC Name

5-methoxy-2-pyridin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-9-5-6-10(11(13)8-9)12-4-2-3-7-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMAKLDZAZLKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552558
Record name 5-Methoxy-2-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113623-78-2
Record name 5-Methoxy-2-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.63 g of 2-(4-methoxy-2-nitrophenyl)pyridine was dissolved in 14 ml of ethanol, and 8 g of stannous chloride dihydrate and 5.7 ml of concentrated hydrochloric acid were added. The mixture was stirred at a bath temperature of 100° C. for 3 hours. After cooling, the reaction mixture was made alkaline with a 50% aqueous solution of sodium hydroxide and extracted with benzene. The solvent was evaporated. The resulting dark brown oil was subjected to silica gel column chromatography and the column was eluted with chloroform. As a yellow oil, 967 mg (yield 68.2%) of 2-(2-amino-4-methoxyphenyl)pyridine was obtained.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-(pyridin-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-(pyridin-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2-(pyridin-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2-(pyridin-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
5-Methoxy-2-(pyridin-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2-(pyridin-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.